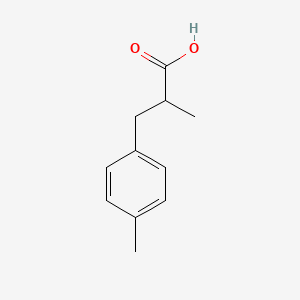

2-methyl-3-(4-methylphenyl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBQYRLHEYPLEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Pathways to 2-methyl-3-(4-methylphenyl)propanoic Acid

Direct synthesis pathways involve the formation of the carboxylic acid group from a precursor molecule that has the requisite C11 carbon framework. Key strategies include the oxidation of corresponding unsaturated, alcohol, or aldehyde precursors, as well as carbonylation and carboxylation reactions.

Oxidation Reactions Leading to the Carboxylic Acid Moiety

Oxidation reactions are a fundamental tool in organic synthesis for the preparation of carboxylic acids. This approach involves the conversion of a functional group at a lower oxidation state, such as an alkene, alcohol, or aldehyde, into the desired carboxyl group.

From Corresponding Propene Derivatives

A plausible, though not widely documented, synthetic route involves the oxidative cleavage of a carbon-carbon double bond in a suitable propene precursor. A potential starting material for this pathway is 2-methyl-1-(4-methylphenyl)prop-1-ene. Strong oxidizing agents can cleave the double bond to yield carbonyl compounds. If the cleavage is followed by further oxidation, a carboxylic acid can be obtained.

For instance, ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) is a classic method for cleaving alkenes to produce carboxylic acids. Alternatively, vigorous oxidation using hot, concentrated potassium permanganate (B83412) (KMnO₄) could potentially achieve this transformation, although controlling the reaction to prevent oxidation of the benzylic methyl group on the tolyl moiety would be a significant challenge.

Table 1: Potential Oxidative Cleavage Reactions

| Precursor | Reagent(s) | Expected Intermediate/Product | Notes |

|---|---|---|---|

| 2-methyl-1-(4-methylphenyl)prop-1-ene | 1. O₃ 2. H₂O₂ (Oxidative Workup) | 2-methyl-3-(4-methylphenyl)propanoic acid | This method directly yields the carboxylic acid. |

| 2-methyl-1-(4-methylphenyl)prop-1-ene | Hot, conc. KMnO₄ | 2-methyl-3-(4-methylphenyl)propanoic acid | Risk of over-oxidation, potentially affecting the tolyl methyl group. |

From Corresponding Alcohol/Ketone Intermediates

The oxidation of a primary alcohol is a more common and generally higher-yielding method for synthesizing carboxylic acids. The corresponding primary alcohol precursor for this synthesis is 2-methyl-3-(4-methylphenyl)propan-1-ol. This alcohol can be oxidized to the target carboxylic acid using a variety of strong oxidizing agents.

The reaction proceeds via the intermediate aldehyde, 2-methyl-3-(4-methylphenyl)propanal. thegoodscentscompany.com If a mild oxidizing agent is used, the reaction can be stopped at the aldehyde stage. However, the use of strong oxidants ensures the complete conversion to the carboxylic acid.

Table 2: Oxidation of Primary Alcohol to Carboxylic Acid

| Precursor | Oxidizing Agent | Typical Solvent | General Yield |

|---|---|---|---|

| 2-methyl-3-(4-methylphenyl)propan-1-ol | Potassium Permanganate (KMnO₄) | Basic aqueous solution, then acid workup | Good to High |

| 2-methyl-3-(4-methylphenyl)propan-1-ol | Chromic Acid (H₂CrO₄), generated from CrO₃ or Na₂Cr₂O₇ with H₂SO₄ (Jones Reagent) | Acetone | High |

| 2-methyl-3-(4-methylphenyl)propan-1-ol | Nitric Acid (HNO₃) | Aqueous | Variable, risk of nitration on the aromatic ring. |

Carbonylation Strategies

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule, typically using carbon monoxide (CO) gas and a transition metal catalyst. A theoretical approach to synthesizing 2-methyl-3-(4-methylphenyl)propanoic acid via this method could start from a p-methylbenzyl halide, such as 4-methylbenzyl chloride.

In a process like the Koch-Haaf reaction, an alkyl halide or alcohol is treated with carbon monoxide and a strong acid. However, a more modern approach would involve a palladium-catalyzed carbonylative coupling reaction. For example, coupling 4-methylbenzyl chloride with a suitable propene derivative under a CO atmosphere could potentially form the desired carbon skeleton and carboxyl functional group in a single step, although this specific transformation is not well-established in the literature.

Alternative Carboxylation Routes

Carboxylation refers to the introduction of a carboxyl group, most commonly through the reaction of an organometallic reagent with carbon dioxide (CO₂), often in the form of dry ice. This is a highly reliable method for forming carboxylic acids.

To apply this to the synthesis of 2-methyl-3-(4-methylphenyl)propanoic acid, a suitable organometallic precursor is required. This could be achieved by first preparing an appropriate alkyl halide, such as 1-(2-bromo-2-methylpropyl)-4-methylbenzene. This halide could then be converted into a Grignard reagent by reacting it with magnesium metal in an ether solvent. The subsequent addition of this Grignard reagent to solid carbon dioxide, followed by an acidic workup, would yield the target carboxylic acid.

Reaction Scheme for Grignard Carboxylation:

Formation of Grignard Reagent:

p-Tolyl-CH₂-C(CH₃)(Br) + Mg → p-Tolyl-CH₂-C(CH₃)(MgBr)

Carboxylation:

p-Tolyl-CH₂-C(CH₃)(MgBr) + CO₂ → p-Tolyl-CH₂-CH(CH₃)-COOMgBr

Acidic Workup:

p-Tolyl-CH₂-CH(CH₃)-COOMgBr + H₃O⁺ → 2-methyl-3-(4-methylphenyl)propanoic acid + Mg(OH)Br

Indirect Synthesis via Precursor Modification and Subsequent Transformation

Indirect synthetic routes are powerful strategies where the core molecular structure is first assembled in a precursor molecule, which is then chemically transformed in a final step to reveal the desired functional group. For 2-methyl-3-(4-methylphenyl)propanoic acid, the most prominent indirect method is the hydrolysis of the corresponding nitrile.

This multi-step process typically begins with p-xylene, which is halogenated to form p-methylbenzyl chloride. This intermediate is then converted to p-methylbenzyl cyanide (also known as 4-methylphenylacetonitrile). The crucial alpha-methylation is performed on the nitrile, followed by hydrolysis to yield the final product.

A key step in this pathway is the hydrolysis of the nitrile precursor, 2-methyl-3-(4-methylphenyl)propanenitrile. Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. doubtnut.com The reaction involves the nucleophilic attack of water (in acid) or hydroxide (B78521) (in base) on the nitrile carbon, leading to an intermediate amide, which is then further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt).

Table 3: Nitrile Hydrolysis Conditions

| Precursor | Condition | Reagents | Byproduct |

|---|---|---|---|

| 2-methyl-3-(4-methylphenyl)propanenitrile | Acidic Hydrolysis | H₂O, H₂SO₄ or HCl, Heat | Ammonium salt (e.g., (NH₄)₂SO₄) |

| 2-methyl-3-(4-methylphenyl)propanenitrile | Basic Hydrolysis | 1. NaOH or KOH, H₂O, Heat 2. H₃O⁺ (acidification) | Ammonia (NH₃) |

This indirect pathway is often favored due to the relative stability of the nitrile intermediate and the high yields typically achieved during the final hydrolysis step.

Approaches Involving 2-(4-methylphenyl)propionitrile as Intermediate

A prevalent synthetic strategy employs 2-(4-methylphenyl)propionitrile as a key intermediate. This approach involves a sequence of cyanation, methylation, and hydrolysis.

The initial step in this sequence is the formation of a nitrile from a suitable p-methylbenzyl derivative. A common method involves the nucleophilic substitution of p-methylbenzyl chloride with a cyanide salt. google.com For instance, p-methylbenzyl chloride, which can be synthesized via the chlorination of p-xylene, undergoes a cyanation reaction to yield p-methylbenzyl cyanide (also known as 4-methylphenylacetonitrile). google.com This reaction establishes the crucial carbon-nitrogen triple bond that will later be converted into the carboxylic acid group.

Following the formation of p-methylbenzyl cyanide, the next step is the methylation of the α-carbon (the carbon atom adjacent to the nitrile group). This is an alkylation reaction that introduces the methyl group required in the final product structure. google.com The process involves treating p-methylbenzyl cyanide with a methylating agent to form 2-(4-methylphenyl)propionitrile. google.com

The final step in this synthetic sequence is the hydrolysis of the nitrile group in 2-(4-methylphenyl)propionitrile to a carboxylic acid group. google.com This transformation can be achieved under either acidic or alkaline conditions. vulcanchem.comlibretexts.org

Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid. This directly produces the carboxylic acid and an ammonium salt. libretexts.org

Alkaline Hydrolysis: The nitrile is heated with an aqueous solution of a base, like sodium hydroxide. google.comvulcanchem.comlibretexts.org This initially forms the carboxylate salt (e.g., sodium 2-methyl-3-(4-methylphenyl)propanoate) and ammonia. google.comlibretexts.org A subsequent acidification step with a strong acid is required to protonate the carboxylate and yield the final carboxylic acid. google.comvulcanchem.comlibretexts.org

| Hydrolysis Method | Reagents | Intermediate Product | Final Product Formation |

| Acidic | Dilute HCl, Heat | Carboxylic Acid | Direct formation |

| Alkaline | NaOH solution, Heat | Carboxylate Salt | Acidification with strong acid |

Synthesis Utilizing Arylacetonitrile Monomethylation by Dimethyl Carbonate

An alternative and highly selective method for the methylation step involves the use of dimethyl carbonate (DMC). rsc.orgunive.it This approach is noted for its ability to achieve monomethylation of arylacetonitriles with selectivities often exceeding 99.5%. rsc.orgunive.itnih.gov The reaction is typically carried out at elevated temperatures (180–200 °C) in the presence of a weak base, such as potassium carbonate (K₂CO₃), with DMC acting as both the solvent and the methylating agent. rsc.orgscispace.com

The mechanism is more complex than a direct methylation, proceeding through consecutive steps of methoxycarbonylation, methylation, and subsequent demethoxycarbonylation. nih.gov This pathway's high selectivity avoids the formation of undesired dimethylated byproducts. scispace.com

| Substrate | Methylating Agent | Base | Temperature (°C) | Yield (%) | Selectivity (%) |

| p-tolylacetonitrile | Dimethyl Carbonate (DMC) | K₂CO₃ | 180 | 80 | >99 |

Data sourced from research on the methylation of arylacetonitriles. scispace.com

Multi-step Synthetic Sequences from Aromatic Precursors

A comprehensive synthetic route can be designed starting from a simple and readily available aromatic precursor like p-xylene. google.com This multi-step process integrates the individual reactions described previously into a cohesive pathway.

Chlorination: p-Xylene is chlorinated, typically under illumination, to produce p-methylbenzyl chloride. google.com

Cyanation: The resulting p-methylbenzyl chloride is reacted with a cyanide source to yield p-methylbenzyl cyanide. google.com

Methylation: The p-methylbenzyl cyanide is then methylated to form 2-(4-methylphenyl)propionitrile. google.com This can be achieved through various methods, including the highly selective dimethyl carbonate process. google.comrsc.org

Hydrolysis: Finally, the nitrile group of 2-(4-methylphenyl)propionitrile is hydrolyzed under acidic or basic conditions, followed by acidification, to afford the target molecule, 2-methyl-3-(4-methylphenyl)propanoic acid. google.com

This sequence provides an effective method for constructing the target compound from basic chemical building blocks. google.com

Derivatization Reactions of the Carboxylic Acid Group

The carboxylic acid functional group in 2-methyl-3-(4-methylphenyl)propanoic acid is a versatile site for further chemical transformations. These derivatization reactions allow for the synthesis of a variety of related compounds, such as esters, amides, and alcohols.

Common derivatization reactions include:

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol in the presence of an acid catalyst. For analytical purposes, derivatization to form methyl or butyl esters can be performed to increase volatility for gas chromatography. research-solution.comresearchgate.net

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction. rsc.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Acyl Halide Formation: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride, which is a key intermediate for synthesizing esters and amides under milder conditions.

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, DCC | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Acyl Halide Formation | SOCl₂ | Acyl Chloride |

Esterification Reactions

The conversion of 2-methyl-3-(4-methylphenyl)propanoic acid to its corresponding esters is most commonly achieved through Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in excess, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com

The rate and yield of the esterification are influenced by the steric hindrance of the alcohol used. Primary alcohols react more readily than secondary alcohols, which in turn are more reactive than tertiary alcohols.

| Alcohol | Ester Product | Typical Reaction Conditions | Expected Yield |

|---|---|---|---|

| Methanol | Methyl 2-methyl-3-(4-methylphenyl)propanoate | Excess Methanol, cat. H₂SO₄, Reflux | High |

| Ethanol | Ethyl 2-methyl-3-(4-methylphenyl)propanoate | Excess Ethanol, cat. H₂SO₄, Reflux | High |

| Isopropanol | Isopropyl 2-methyl-3-(4-methylphenyl)propanoate | Excess Isopropanol, cat. H₂SO₄, Reflux | Moderate |

| tert-Butanol | tert-Butyl 2-methyl-3-(4-methylphenyl)propanoate | Excess tert-Butanol, cat. H₂SO₄, Reflux | Low |

Amidation Reactions

The synthesis of amides from 2-methyl-3-(4-methylphenyl)propanoic acid requires the activation of the carboxylic acid, as direct reaction with amines is generally inefficient. luxembourg-bio.com This is commonly accomplished using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.comorganic-chemistry.org Widely used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.govresearchgate.net

The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the corresponding amide. luxembourg-bio.com This method is versatile and can be used with a wide range of primary and secondary amines.

| Amine | Amide Product | Typical Coupling Reagents | Expected Yield |

|---|---|---|---|

| Ammonia | 2-methyl-3-(4-methylphenyl)propanamide | EDC, HOBt | Good to High |

| Aniline | N-phenyl-2-methyl-3-(4-methylphenyl)propanamide | DCC, HOBt | Good to High |

| Diethylamine | N,N-diethyl-2-methyl-3-(4-methylphenyl)propanamide | EDC, DMAP | Good |

Reduction of the Carboxyl Functionality

The carboxyl group of 2-methyl-3-(4-methylphenyl)propanoic acid can be reduced to a primary alcohol, yielding 2-methyl-3-(4-methylphenyl)propan-1-ol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective in reducing carboxylic acids. docbrown.infolibretexts.org The reagent of choice for this reduction is lithium aluminum hydride (LiAlH₄). docbrown.infomasterorganicchemistry.comchemguide.co.uk

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the violent reaction of LiAlH₄ with water. docbrown.infochemguide.co.uk The initial reaction forms an aluminum alkoxide complex, which is then hydrolyzed in a separate workup step, usually with a dilute acid, to liberate the primary alcohol. docbrown.infochemguide.co.uk

Reactivity at the Phenyl and Propanoic Acid Moieties

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 2-methyl-3-(4-methylphenyl)propanoic acid is susceptible to electrophilic aromatic substitution reactions. The directing influence of the substituents on the ring, namely the methyl group and the 3-(2-methylpropanoic acid) side chain, dictates the position of substitution. Both are alkyl groups and are therefore ortho, para-directing and activating. Since the para position is blocked by the methyl group, substitution is expected to occur at the positions ortho to the propanoic acid side chain (positions 2 and 6) and ortho to the methyl group (positions 3 and 5).

Nitration of the closely related 3-(p-tolyl)propionic acid with nitric acid in acetic anhydride (B1165640) has been shown to proceed via ipso-nitration at the carbon bearing the methyl group, leading to the formation of diastereomeric spiro lactone adducts. cdnsciencepub.com This suggests a complex reactivity pattern where the side chain can participate in the reaction. Similar outcomes could be anticipated for 2-methyl-3-(4-methylphenyl)propanoic acid.

For other electrophilic aromatic substitutions, such as halogenation (with Br₂/FeBr₃ or Cl₂/AlCl₃) and Friedel-Crafts reactions, substitution is generally expected at the sterically less hindered positions ortho to the activating groups. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is the primary site for nucleophilic reactions. As discussed in the amidation section, direct nucleophilic attack on the carbonyl carbon is often preceded by activation of the hydroxyl group. A common strategy to enhance the electrophilicity of the carbonyl carbon is the conversion of the carboxylic acid into an acyl chloride. libretexts.orgorganic-chemistry.org This is typically achieved by reacting 2-methyl-3-(4-methylphenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorganic-chemistry.org

The resulting 2-methyl-3-(4-methylphenyl)propanoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides).

Side-chain Modification Strategies

The propanoic acid side chain offers further opportunities for chemical modification, particularly at the α-carbon (the carbon atom adjacent to the carboxyl group). The hydrogen atom at this position is acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.orgpearson.com

This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new substituents at the α-position. For instance, reaction with an alkyl halide (e.g., methyl iodide) would result in the formation of a quaternary carbon center at the α-position. utdallas.edu This strategy provides a route to more complex derivatives of the parent acid.

Stereochemical Investigations

Chiral Nature of 2-methyl-3-(4-methylphenyl)propanoic Acid

Chirality in organic molecules, or "handedness," arises from a lack of internal symmetry. libretexts.org A molecule that is not superimposable on its mirror image is considered chiral. libretexts.org The most common source of chirality is the presence of a carbon atom bonded to four different substituents. libretexts.org

2-methyl-3-(4-methylphenyl)propanoic acid possesses a single chiral center. This stereogenic center is located at the second carbon atom (C2) of the propanoic acid chain, which is the alpha-carbon relative to the carboxyl group.

The four distinct groups attached to this tetrahedral carbon are:

A hydrogen atom (-H)

A methyl group (-CH₃)

A carboxylic acid group (-COOH)

A 4-methylbenzyl group (-CH₂-C₆H₄-CH₃)

The presence of these four different substituents at the C2 position removes any plane of symmetry within the molecule, thereby rendering it chiral. libretexts.org

Due to its single chiral center, 2-methyl-3-(4-methylphenyl)propanoic acid exists as a pair of enantiomers. These are stereoisomers that are non-superimposable mirror images of each other. They are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the four substituents around the chiral center.

The two enantiomeric forms are:

(R)-2-methyl-3-(4-methylphenyl)propanoic acid

(S)-2-methyl-3-(4-methylphenyl)propanoic acid

Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) but differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, +), while the other will rotate it in a counter-clockwise direction (levorotatory, -) by an equal magnitude. For instance, the synthesized (R)-enantiomer has been reported with a specific rotation value of [α]D²⁵ = -4.2 (c = 1.0, acetone). rsc.org A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive.

Stereoselective Synthesis Methodologies

The synthesis of single enantiomers of chiral molecules is a significant challenge in organic chemistry. Stereoselective methodologies are employed to produce a specific stereoisomer in high purity, which is often crucial for applications in pharmaceuticals and materials science.

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds. umontreal.ca This method utilizes a small amount of a chiral catalyst to convert a prochiral starting material into a chiral product with a high preference for one enantiomer. umontreal.ca

One effective method for synthesizing (R)-2-methyl-3-(4-methylphenyl)propanoic acid is through the asymmetric hydrogenation of its corresponding α,β-unsaturated carboxylic acid precursor. This reaction has been successfully carried out using chiral Iridium (Ir) catalysts bearing modular phosphine-oxazoline ligands. rsc.org The catalyst creates a chiral environment for the hydrogenation reaction, leading to the preferential formation of one enantiomer. In a reported synthesis, this method achieved a high yield and excellent enantioselectivity. rsc.org

| Catalyst System | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| Iridium complex with a chiral biphenyl (B1667301) phosphine-oxazoline ligand | 96% | 95% |

The chiral auxiliary approach is a well-established method for stereocontrol in synthesis. wikipedia.org In this strategy, a chiral molecule, known as the auxiliary, is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs a subsequent chemical transformation, such as alkylation or an aldol (B89426) reaction, to occur on one face of the molecule, thereby creating a new stereocenter with a specific configuration. wikipedia.orgbiosynth.com

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org For the synthesis of 2-methyl-3-(4-methylphenyl)propanoic acid, a hypothetical approach would involve attaching a chiral auxiliary to a precursor molecule. For example, an oxazolidinone could be acylated to form an N-acyl imide. Deprotonation followed by methylation would introduce the methyl group at the C2 position with high diastereoselectivity, guided by the steric hindrance of the auxiliary. The final step involves the cleavage of the auxiliary, which releases the enantiomerically enriched propanoic acid and allows the auxiliary to be recovered and reused. wikipedia.org

Enzymatic biotransformations offer a green and highly selective alternative for producing enantiopure compounds. researchgate.net Enzymes, particularly lipases, are widely used as biocatalysts for the kinetic resolution of racemic mixtures. nih.govnih.gov

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For 2-methyl-3-(4-methylphenyl)propanoic acid, a racemic mixture of its ester derivative could be subjected to hydrolysis using a lipase (B570770), such as lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) or lipoprotein lipase. nih.govmdpi.comrsc.org The enzyme would selectively catalyze the hydrolysis of one ester enantiomer (e.g., the S-ester) to the corresponding carboxylic acid, while leaving the other enantiomer (the R-ester) largely untouched. The resulting mixture of the (S)-acid and the (R)-ester can then be separated chemically. Immobilized enzymes, such as Novozym® 435, are often used to enhance catalyst stability and facilitate recovery and reuse. nih.gov

Enzymatic Biotransformations for Stereocontrol

Enantioselective Esterification Processes

Enantioselective esterification is a key strategy for the resolution of racemic carboxylic acids, including methyl-branched structures similar to 2-methyl-3-(4-methylphenyl)propanoic acid. This process often utilizes enzymes, particularly lipases, as catalysts. Lipases can exhibit high enantioselectivity, preferentially catalyzing the esterification of one enantiomer over the other in the presence of an alcohol. For instance, studies on various 2- and 3-methyl branched carboxylic acids have demonstrated successful resolution using immobilized Candida rugosa lipase (CRL). researchgate.net

The choice of alcohol (acyl acceptor) and control of water activity in the organic solvent medium are critical parameters that can influence both the reaction rate and the enantioselectivity (E-value). researchgate.net For example, in the resolution of 2-methyldecanoic acid, decreased concentrations of n-alkanols led to higher reaction rates and enantioselectivities. researchgate.net By performing consecutive esterification reactions, it is possible to obtain the unreacted acid and the produced ester in high enantiomeric excess (ee). researchgate.net While specific studies on the enantioselective esterification of 2-methyl-3-(4-methylphenyl)propanoic acid are not detailed, the principles established with structurally related methyl-branched carboxylic acids provide a strong framework for its potential resolution by this method.

Enzymatic Deracemization Strategies

Enzymatic deracemization offers an efficient pathway to obtain enantiomerically pure compounds from a racemic mixture. This strategy typically involves the selective transformation of one enantiomer, leaving the other in a highly purified state. For arylcarboxylic acids, a common approach is the enantioselective hydrolysis of a racemic ester derivative using hydrolases or esterases.

Research on fluorinated 3-aryl-2-methylpropanoic acids has shown that lipases from Burkholderia cepacia, Pseudomonas cepacia, and Candida antarctica B are effective biocatalysts. mdpi.com In this process, the racemic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester). The racemic ester is then subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one ester enantiomer (e.g., the (S)-ester) back to the carboxylic acid, leaving the other enantiomer (e.g., the (R)-ester) unreacted. mdpi.comresearchgate.net The resulting mixture of the enantiopure acid and the unreacted enantiopure ester can then be separated. To further enhance the enantiomeric purity of the desired acid, a second deracemization step can be applied. mdpi.com This involves re-esterifying the acid and repeating the selective enzymatic hydrolysis. mdpi.comresearchgate.net

Enantiomeric Resolution Techniques

Chromatographic Enantioseparation (e.g., Chiral HPLC, Countercurrent Chromatography)

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Countercurrent Chromatography (CCC) have been successfully applied to resolve compounds structurally similar to 2-methyl-3-(4-methylphenyl)propanoic acid.

Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov For acidic compounds, anion-exchanger type CSPs based on quinine (B1679958) or quinidine (B1679956) derivatives are particularly effective. chiraltech.com The separation mechanism involves an ionic exchange between the positively charged chiral selector on the stationary phase and the negatively charged (dissociated) acidic analyte. chiraltech.com This primary interaction is supplemented by other intermolecular forces like hydrogen bonding and π-π interactions, which contribute to the chiral recognition. chiraltech.com

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support. For chiral separations, a chiral selector is added to one of the liquid phases. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has proven to be an effective chiral selector for resolving constitutional isomers of 2-(methylphenyl)propanoic acid. nih.govresearchgate.net In one study, racemic 2-(4-methylphenyl)propanoic acid was successfully separated using CCC with HP-β-CD. nih.gov The separation is based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector in the two-phase solvent system. nih.govnih.gov The results demonstrated good recovery and high purity of the separated enantiomers. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Sample Size | 20 mg |

| Enantiomer Recovery | 80% - 83% |

| Enantiomer Purity | 97.0% - 98.0% |

| Enantioseparation Factor (α) | 1.31 |

| HPLC Peak Resolution (Rs) | 2.2 |

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and industrially significant method for resolving racemic acids and bases. nii.ac.jppageplace.de The process involves reacting the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts.

(Racemic Acid) + (Chiral Base) → (Diastereomeric Salt 1) + (Diastereomeric Salt 2)

Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. nii.ac.jp This difference allows for their separation by fractional crystallization. rsc.org One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the salt bond, liberating the desired pure enantiomer of the original acid and regenerating the resolving agent. nii.ac.jp The selection of the appropriate resolving agent and crystallization solvent is crucial for achieving an efficient separation and is often determined through empirical screening. pageplace.dersc.org

Kinetic Resolution Methods

Kinetic resolution is a dynamic method that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. One enantiomer reacts significantly faster than the other, allowing the unreacted, slower-reacting enantiomer and the product to be obtained in enantiomerically enriched forms. whiterose.ac.uk

This technique has been effectively applied to various classes of compounds. For example, a non-enzymatic kinetic resolution system using a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), has been developed for 2-arylpropanoic acids. mdpi.com In this system, the racemic acid is reacted with an anhydride (B1165640) in the presence of the chiral catalyst and an achiral alcohol. The catalyst selectively facilitates the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid. The selectivity of this process is often high, yielding both the ester and the remaining acid with high enantiomeric excess. mdpi.com While a specific application to 2-methyl-3-(4-methylphenyl)propanoic acid has not been documented, the success with structurally similar 2-arylpropanoic acids suggests its potential applicability.

Impact of Stereochemistry on Molecular Interactions

The specific three-dimensional arrangement of atoms, or stereochemistry, at the chiral center of 2-methyl-3-(4-methylphenyl)propanoic acid is fundamental to its interactions with other chiral molecules, particularly in biological systems. Enantiomers, while having identical physical properties in an achiral environment, interact differently with chiral entities like enzymes, receptors, and other biomolecules.

This differential interaction is the basis for the varied pharmacological and toxicological profiles often observed between the enantiomers of a chiral drug. The mechanism of action involves the compound fitting into a specific binding site on a protein. The precise spatial orientation of the functional groups (the carboxylic acid, the methyl group, and the 4-methylphenyl group) determines the strength and nature of the binding through forces like hydrogen bonding and electrostatic interactions. One enantiomer may fit perfectly into the binding site, leading to a biological response, while the other may fit poorly or not at all, resulting in lower activity or a different effect.

A clear example of stereochemistry influencing molecular interactions is seen in the chromatographic separation using cyclodextrins. The enantiorecognition by hydroxypropyl-β-cyclodextrin is dependent on the stability of the inclusion complex formed with each enantiomer. nih.govnih.gov The different stabilities arise from the distinct fit and intermolecular interactions of each enantiomer within the chiral cavity of the cyclodextrin (B1172386) molecule, demonstrating how stereochemistry directly governs molecular recognition. nih.gov

Enantiorecognition Phenomena in Supramolecular Chemistry

The study of enantiorecognition in supramolecular chemistry involves the selective interaction of a chiral host molecule with one enantiomer of a chiral guest molecule over the other. This phenomenon is fundamental to processes such as chiral separation, sensing, and asymmetric catalysis. For chiral carboxylic acids like 2-methyl-3-(4-methylphenyl)propanoic acid, macrocyclic hosts such as cyclodextrins are commonly employed to investigate and achieve enantiomeric discrimination.

Cyclodextrins are chiral, truncated cone-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. The chiral environment of the cyclodextrin cavity, lined with glycosidic oxygen bridges and C-H groups, allows for diastereomeric complex formation with guest enantiomers. The primary driving forces for complexation are typically hydrophobic interactions, where the aromatic part of the guest molecule is included within the cyclodextrin cavity.

The degree of enantiorecognition is determined by the stability difference between the diastereomeric complexes formed between the host and the two enantiomers of the guest. This stability is influenced by a combination of factors, including:

Steric Fit: The size and shape of the guest molecule relative to the cyclodextrin cavity.

Hydrophobic Interactions: The inclusion of the nonpolar 4-methylphenyl group within the hydrophobic cavity.

Hydrogen Bonding: Interactions between the carboxylic acid group of the guest and the hydroxyl groups on the rim of the cyclodextrin.

van der Waals Forces: Close contacts between the host and guest molecules.

Table 1: Representative Thermodynamic Parameters for the Inclusion of Arylpropanoic Acid Enantiomers in a Modified β-Cyclodextrin Host

| Guest Enantiomer | Binding Constant (K) / M⁻¹ | Enthalpy Change (ΔH) / kJ mol⁻¹ | Entropy Change (TΔS) / kJ mol⁻¹ | Gibbs Free Energy Change (ΔG) / kJ mol⁻¹ |

| (R)-Enantiomer | 1500 | -15.2 | 3.1 | -18.3 |

| (S)-Enantiomer | 1850 | -16.8 | 2.9 | -19.7 |

Note: The data in this table are illustrative and based on typical values observed for related 2-arylpropanoic acids with modified cyclodextrins. The specific values for 2-methyl-3-(4-methylphenyl)propanoic acid may vary.

The data illustrate that even small differences in the Gibbs free energy of complexation between the two enantiomers can be exploited for chiral separation and recognition. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to elucidate the geometry of the inclusion complexes, providing details on which part of the guest molecule is situated within the cyclodextrin cavity and its orientation.

Stereochemical Influence on Ligand-Target Binding

The stereochemistry of 2-methyl-3-(4-methylphenyl)propanoic acid plays a pivotal role in its interaction with biological targets, such as enzymes and plasma proteins. It is well-established for the broader class of 2-arylpropanoic acids (profens) that the (S)-enantiomer is typically the more biologically active form, particularly as an inhibitor of cyclooxygenase (COX) enzymes. nih.gov

The COX enzymes, COX-1 and COX-2, possess a long, hydrophobic channel that serves as the active site for the conversion of arachidonic acid to prostaglandins. The binding of 2-arylpropanoic acid inhibitors within this channel is highly stereoselective. The carboxylate group of the inhibitor forms a crucial ionic bond with a conserved arginine residue (Arg-120) at the entrance of the active site. nih.govnih.govacs.org This interaction helps to anchor the inhibitor.

For the (S)-enantiomer, the α-methyl group is oriented in a manner that allows the aromatic moiety to penetrate deeper into the hydrophobic channel, leading to effective blockage of the active site. In contrast, for the (R)-enantiomer, the α-methyl group often creates a steric clash with key residues, such as tyrosine 355 (Tyr-355), at the constriction site of the channel. nih.gov This unfavorable interaction generally results in a much lower binding affinity and weaker inhibitory activity for the (R)-enantiomer against arachidonic acid oxygenation. nih.gov

Interestingly, research has shown that some (R)-profens can act as substrate-selective inhibitors of COX-2, potently inhibiting the oxygenation of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) while being poor inhibitors of arachidonic acid oxygenation. nih.gov This suggests that (R)-enantiomers can bind to the COX-2 active site in a distinct orientation that does not impede endocannabinoid binding but differs from the canonical binding mode of (S)-enantiomers. nih.govresearchgate.net

The binding of drugs to plasma proteins, such as human serum albumin (HSA), is also often stereoselective. This binding affects the distribution, metabolism, and excretion of the drug. While specific data for 2-methyl-3-(4-methylphenyl)propanoic acid is limited, studies with other profens have demonstrated that one enantiomer may bind more tightly to albumin than the other, influencing the concentration of the free, pharmacologically active drug in the bloodstream.

Table 2: Comparative Inhibitory Activity of Profen Enantiomers on COX-2

| Enantiomer | Target Substrate | IC₅₀ (μM) - Representative Data | Key Interacting Residues in Active Site |

| (S)-Enantiomer | Arachidonic Acid | ~5 | Arg-120, Tyr-355, Ser-530 |

| (R)-Enantiomer | Arachidonic Acid | >100 | Arg-120 (weaker interaction due to steric hindrance) |

| (R)-Enantiomer | 2-Arachidonoylglycerol | ~10 | Arg-120, alternative binding conformation |

Note: This table presents generalized data for the profen class of compounds to illustrate the principle of stereoselective inhibition of COX-2. The specific IC₅₀ values for 2-methyl-3-(4-methylphenyl)propanoic acid may differ.

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Exploration

Structural Modifications and Design Principles

The exploration of derivatives of 2-methyl-3-(4-methylphenyl)propanoic acid has been driven by the goal of optimizing therapeutic efficacy and minimizing adverse effects. Key modifications have included esterification of the carboxylic acid, substitution on the phenyl ring, introduction of amino groups, creation of unsaturated bonds, and conjugation with various heterocyclic moieties. These alterations are designed to modulate physicochemical properties such as lipophilicity, as well as pharmacokinetic and pharmacodynamic profiles.

Methyl 2-methyl-3-(4-methylphenyl)propanoate Analogs

Esterification of the carboxylic acid group of 2-arylpropionic acids, including 2-methyl-3-(4-methylphenyl)propanoic acid, is a common strategy to create prodrugs. nih.govresearchgate.net These ester analogs, such as methyl 2-methyl-3-(4-methylphenyl)propanoate, are designed to enhance the parent drug's pharmacokinetic properties, such as absorption and bioavailability, and to reduce gastrointestinal toxicity associated with the free carboxylic acid moiety. researchgate.net The synthesis of these esters is typically achieved through esterification reactions of the parent carboxylic acid with the corresponding alcohol in the presence of an acid catalyst. researchgate.net

The structure-activity relationship of these analogs often revolves around the nature of the ester group. The length and branching of the alkyl chain of the ester can influence the rate of hydrolysis back to the active carboxylic acid in the body. researchgate.net For instance, a series of novel arylpropionic esters were designed and synthesized, with some bearing multi-functional groups showing significant anti-inflammatory activity. nih.gov The esterification of profens like ibuprofen (B1674241) with various alcohols (methanol, ethanol, propanol, etc.) has been explored to create prodrugs with improved transdermal absorption. researchgate.net The underlying principle is that the more lipophilic ester can more readily cross cell membranes. chemistai.org

| Compound Class | General Structure | Key SAR Findings | Reference(s) |

| Arylpropionic Acid Esters | R-COOR' (where R is the arylpropionic acid moiety) | Esterification can improve lipophilicity and transdermal delivery. The nature of the R' group influences the rate of hydrolysis to the active acid. | researchgate.netnih.gov |

| Profen Prodrugs | Ester or amide derivatives of profens | Can reduce gastrointestinal toxicity by masking the free carboxylic acid. Amide prodrugs have also shown significant analgesic activity. | nih.govorientjchem.orgresearchgate.net |

Substituted Phenylpropionic Acid Derivatives

Modifications to the phenyl ring of phenylpropionic acids have been extensively studied to explore their impact on biological activity, particularly anti-inflammatory and antimicrobial effects. nih.govnih.gov A variety of substituents, including alkyl, halo, and heterocyclic moieties, have been introduced to the phenyl ring to modulate the electronic and steric properties of the molecule.

A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated for their cyclooxygenase (COX) enzyme inhibitory and antimicrobial activity. nih.gov Certain substitutions on the phenyl ring led to compounds with better COX-1 and COX-2 inhibition compared to ibuprofen. nih.gov For example, the introduction of a methyl group at the para position of the aromatic ring in ibuprofen has been shown to enhance its anti-inflammatory activity. chemistai.org The synthesis of these derivatives often involves multi-step reaction sequences starting from appropriately substituted aromatic precursors. nih.govnih.gov Studies on 3-arylpropionic acids have shown that introducing substituents to the phenyl ring can lead to selective agonists with enhanced half-lives. nih.gov

| Derivative Type | Substitution Pattern | Observed Biological Activity | Reference(s) |

| 2-(4-substitutedmethylphenyl)propionic acids | Various (benz)azolylthio moieties | Dual COX inhibitory and antibacterial activity | nih.gov |

| 3-Arylpropionic acids | Pyridine (B92270) chain replacing the phenyl ring | Enhanced half-life in rats | nih.gov |

| β,β-diphenyl propionic acid amides | Diphenyl substitution at the β-position | Anti-inflammatory and anticonvulsant activity | researchgate.net |

Aminopropanoic Acid Variants

The introduction of an amino group into the propanoic acid backbone has been a key strategy in the development of novel therapeutic agents. These aminopropanoic acid variants have been investigated for a range of biological activities, including anticancer and antioxidant properties. researchgate.net A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated, and it was found that the nature of the substituent on the amino group or the phenyl ring could significantly influence their anticancer activity. researchgate.net

The synthesis of these aminopropanoic acid derivatives can be achieved through various synthetic routes, often involving the reaction of an amine with a suitable propanoic acid precursor. For example, the synthesis of S (-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid has been reported. humanjournals.com The presence of the amino group can also influence the compound's ability to interact with biological targets and can be a site for further functionalization to create more complex molecules with diverse biological activities. nih.gov

| Compound Series | Key Structural Feature | Notable Biological Activity | Reference(s) |

| (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives | Naphthyl and fluorobenzyloxy groups | PTP1B inhibitors | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | (4-hydroxyphenyl)amino group | Anticancer and antioxidant properties | researchgate.net |

Unsaturated Prop-2-enoic Acid Forms

The introduction of a double bond in the propanoic acid chain, creating an unsaturated prop-2-enoic acid (acrylic acid) derivative, significantly alters the molecule's geometry and electronic properties. These compounds, structurally related to cinnamic acid, have been explored for their antifungal and acetylcholinesterase inhibitory activities. nih.govorientjchem.orgmdpi.com

The synthesis of these unsaturated derivatives often involves condensation reactions, such as the Knoevenagel or Perkin reaction, between an aromatic aldehyde and a compound containing an active methylene (B1212753) group. mdpi.com The structure-activity relationship of these compounds is influenced by the substituents on the phenyl ring and the nature of the ester group. For example, in a series of cinnamic acid esters, the presence of certain substituents on the phenyl ring and the type of alkyl group in the alcohol moiety had a comprehensive effect on their antifungal activity. orientjchem.org It was also found that the unsaturated bond and the benzene (B151609) ring in the cinnamic acid scaffold are important for inhibitory activity against acetylcholinesterase. nih.gov

| Derivative Class | Key Structural Feature | Primary Biological Investigation | Reference(s) |

| Cinnamic acid esters | α,β-unsaturated carbonyl group | Antifungal activity | orientjchem.org |

| Tertiary amine derivatives of cinnamic acid | Aminoalkyl side chain | Acetylcholinesterase and butyrylcholinesterase inhibition | nih.gov |

Furan-2-yl Propanoic Acid Conjugates

Conjugating the propanoic acid moiety with a furan (B31954) ring has yielded derivatives with promising antimicrobial activities. mdpi.com Furan and its derivatives are an important class of heterocyclic compounds with a wide range of biological properties. A novel method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been developed, and these compounds have demonstrated high levels of antimicrobial activity against yeast-like fungi and certain bacteria. mdpi.com

The synthesis of these conjugates can be achieved by the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters with arenes. mdpi.com The structure-activity relationship studies have shown that the nature of the aryl group at the 3-position and substituents on the furan ring can influence the antimicrobial spectrum and potency. For example, one study found that a 3-aryl-3-(furan-2-yl) propanoic acid derivative was effective at inhibiting the growth of Escherichia coli.

| Compound Type | Synthetic Approach | Key Biological Finding | Reference(s) |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Hydroarylation of 3-(furan-2-yl)propenoic acids | Antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus | mdpi.com |

Heterocyclic Substitutions (e.g., Benzothiazole (B30560), Benzimidazole)

The incorporation of heterocyclic rings, such as benzothiazole and benzimidazole (B57391), into the structure of propanoic acid derivatives has been a fruitful area of research, leading to compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govchemistai.org

Benzothiazole derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. chemistai.org The synthesis often involves the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. Structure-activity relationship studies have revealed that specific structural modifications in the benzothiazole core can enhance antimicrobial efficacy.

Similarly, benzimidazole derivatives have been extensively studied, and substitutions at various positions of the benzimidazole scaffold have been shown to greatly influence their anti-inflammatory activity. For instance, substitution at the N1, C2, C5, and C6 positions can modulate the interaction with biological targets like COX enzymes. The synthesis of these compounds can be achieved through the reaction of o-phenylenediamines with carboxylic acids or aldehydes. researchgate.net

| Heterocycle | Position of Substitution | Impact on Biological Activity | Reference(s) |

| Benzothiazole | Various substitutions on the benzothiazole ring | Anticancer, anti-inflammatory, and antimicrobial activities | chemistai.org |

| Benzimidazole | N1, C2, C5, and C6 positions | Modulates anti-inflammatory activity | researchgate.net |

| Benzimidazole | Linked to the propanoic acid via a thio-methyl bridge | COX inhibitory and antibacterial properties | nih.govnih.gov |

Synthetic Strategies for Derivative Libraries

To efficiently explore the chemical space around the 2-methyl-3-(4-methylphenyl)propanoic acid scaffold, modern synthetic methodologies are employed to generate large numbers of distinct, yet related, compounds. These libraries are crucial for high-throughput screening and for building a comprehensive understanding of how structural modifications impact biological targets.

Parallel Synthesis Approaches

Parallel synthesis is a powerful strategy for rapidly producing a multitude of individual compounds. Unlike traditional synthesis, which produces one molecule at a time, parallel synthesis allows for the simultaneous creation of a library of analogues in separate reaction vessels. This approach is highly amenable to the derivatization of the 2-methyl-3-(4-methylphenyl)propanoic acid core.

Key functional groups on the parent molecule, such as the carboxylic acid and the aromatic ring, serve as handles for diversification. For instance, the carboxylic acid moiety can be converted into a wide array of amides, esters, or other functional groups by reacting it with a diverse set of amines or alcohols in a parallel format. Similarly, the aromatic ring can undergo various substitution reactions to introduce different functional groups at specific positions. A common synthetic route involves the hydrolysis of a nitrile precursor, such as 2-(4-methylphenyl)propionitrile, to form the carboxylic acid, which is then ready for parallel derivatization. google.com

Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally complex and diverse molecules, often exploring novel chemical skeletons. cam.ac.uknih.gov This approach is particularly valuable when the goal is to identify ligands for new biological targets, such as G protein-coupled receptors (GPCRs), which are the targets for approximately 35% of all FDA-approved drugs. researchgate.nettwistbioscience.com

Starting from a common intermediate derived from the arylpropanoic acid scaffold, a DOS strategy would employ a series of branching reaction pathways. cam.ac.uk Each pathway introduces significant structural changes, leading to a collection of compounds with varied core structures (skeletal diversity), stereochemistry, and functional group appendages. cam.ac.uk For example, cycloaddition reactions can be used as complexity-generating steps to build novel ring systems onto the initial scaffold, rapidly increasing the structural diversity of the library. researchgate.net This method contrasts with traditional combinatorial libraries that often feature a single core skeleton with varied peripheral substituents. cam.ac.uk The goal is to maximize the coverage of chemical space, thereby increasing the probability of discovering molecules with novel biological activities. cam.ac.uk

Elucidation of Structure-Activity Relationships

Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity and establish a structure-activity relationship (SAR). SAR studies aim to identify the specific structural features of a molecule that are responsible for its biological effects, guiding the design of more potent and selective compounds.

Positional Isomerism Effects on Biological Activity

The arrangement of substituents on the aromatic ring can have a profound impact on a molecule's biological activity. Moving a substituent from one position to another (e.g., ortho, meta, para) can alter the molecule's shape, electronic properties, and ability to bind to its target.

In studies of related aromatic ring-substituted compounds, it has been observed that 2- and 3-substituted (ortho- and meta-) analogues are generally more active than their 4-substituted (para-) counterparts. mdpi.com This suggests that the spatial arrangement of substituents relative to the propanoic acid side chain is critical for optimal interaction with the biological target. Altering the substitution pattern can influence how the molecule fits into a binding pocket and can affect key interactions, such as hydrogen bonds or hydrophobic contacts.

Table 1: Effect of Substituent Position on Biological Activity (Hypothetical Data for Illustration)

| Compound | Substituent Position | Relative Activity (%) |

|---|---|---|

| Parent | 4-methyl (para) | 100 |

| Isomer 1 | 2-methyl (ortho) | 150 |

| Isomer 2 | 3-methyl (meta) | 125 |

Note: This table is for illustrative purposes to demonstrate the concept of positional isomerism effects.

Substituent Effects on Ligand-Target Interactions

The nature of the substituents on the aromatic ring and the propanoic acid chain plays a crucial role in defining the ligand-target interactions. nih.gov By systematically varying these substituents, researchers can fine-tune the molecule's properties to enhance binding affinity and selectivity.

For arylpropanoic acids, the carboxylic acid group is often essential for activity, typically forming key interactions like salt bridges or hydrogen bonds with residues in the target's active site, such as arginine. nih.govresearchgate.net The aromatic ring and its substituents generally occupy a hydrophobic cleft in the binding pocket. nih.gov

SAR studies on related 3-arylpropionic acids have shown that introducing different substituents can modulate activity. nih.govorientjchem.org For example, replacing the phenyl ring with a pyridine ring or adding groups to the propanoic acid chain can enhance pharmacokinetic properties. nih.govresearchgate.net Molecular docking studies on similar β-hydroxy-β-arylpropanoic acids have helped to rationalize these effects, showing how different substituents alter binding energies and interactions with key amino acid residues like Tyr355 and Arg120 in cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Table 2: Influence of Aromatic Substituents on Target Binding Affinity (Hypothetical Data for Illustration)

| Derivative | Aromatic Ring Substituent (R) | Binding Affinity (Ki, nM) |

|---|---|---|

| Parent | -CH₃ | 50 |

| Analogue A | -Cl | 35 |

| Analogue B | -OCH₃ | 75 |

| Analogue C | -CF₃ | 90 |

Note: This table is for illustrative purposes to demonstrate the concept of substituent effects.

Conformational Analysis and Bioactive Conformations

A molecule's three-dimensional shape, or conformation, is critical for its biological activity. Flexible molecules can exist in numerous conformations, but typically only one, the "bioactive conformation," is responsible for binding to the target. Conformational analysis seeks to identify this preferred shape.

Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are used to study the conformational preferences of molecules. researchgate.netnih.gov For arylpropanoic acids, the relative orientation of the carboxylic acid group, the α-methyl group, and the aryl ring is a key determinant of activity. The presence of methyl groups can restrict rotation and bias the molecule towards a specific, more linear conformation that is conducive to binding. nih.govnih.gov Computational docking studies can superimpose the most favorable conformations of different analogues into a receptor's binding site, providing insights into why certain conformations lead to higher activity. nih.govresearchgate.net Understanding the bioactive conformation allows for the design of more rigid analogues that are "locked" in this optimal shape, potentially leading to increased potency and selectivity.

Investigation of Biological Activities and Mechanisms of Action in Vitro

Enzyme Modulation and Inhibition Studies

Research into the enzyme modulation capabilities of 2-methyl-3-(4-methylphenyl)propanoic acid derivatives has primarily centered on enzymes that are well-established targets for anti-inflammatory drugs.

Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate physiological processes and are key players in inflammation. The mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, thereby blocking prostaglandin (B15479496) production. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is typically involved in baseline physiological functions, while COX-2 is often induced during an inflammatory response.

While direct inhibitory data for 2-methyl-3-(4-methylphenyl)propanoic acid is not extensively detailed, a study on a series of its derivatives provides significant insight into the structure-activity relationship for COX inhibition. In this research, 2-methyl-3-(4-methylphenyl)propanoic acid was used as a parent compound for the synthesis of several 2-(4-substitutedmethylphenyl)propionic acid derivatives. These derivatives were then evaluated for their in vitro inhibitory activity against both COX-1 and COX-2 enzymes.

The results, measured by the half-maximal inhibitory concentration (IC50), indicated that several derivatives exhibited potent inhibition of both isoforms. For instance, compounds designated as 6h and 6l in the study demonstrated stronger inhibition of both COX-1 and COX-2 compared to the reference drug ibuprofen (B1674241). tandfonline.com The potency of these derivatives against the COX-2 enzyme was noted to be comparable to that of nimesulide, a preferential COX-2 inhibitor. tandfonline.com

The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), was used to determine the preference of the compounds for one isoform over the other. The study found that the tested derivatives had selectivity indexes ranging from 0.52 to 0.63, suggesting a degree of selectivity toward the COX-1 isoenzyme. tandfonline.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

|---|---|---|---|

| Derivative 6h | 1.12 | 2.11 | 0.53 |

| Derivative 6l | 1.07 | 1.83 | 0.58 |

| Ibuprofen (Reference) | 3.45 | 7.81 | 0.44 |

| Nimesulide (Reference) | >100 | 1.79 | >55.86 |

NSAIDs, as a class, are known to function as competitive inhibitors of the COX enzyme. In competitive inhibition, the inhibitor molecule vies with the substrate—in this case, arachidonic acid—for binding to the enzyme's active site. The inhibitor typically resembles the substrate, allowing it to bind to the active site but preventing the catalytic reaction from proceeding.

This binding is reversible, and the inhibition can be overcome by increasing the concentration of the substrate. Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). However, the Vmax itself remains unchanged because, at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, allowing the enzyme to reach its maximum catalytic rate. While specific kinetic studies detailing the competitive inhibition profile of 2-methyl-3-(4-methylphenyl)propanoic acid were not identified, its structural classification as a phenylpropionic acid derivative suggests it likely follows this mechanism of action, similar to other NSAIDs.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in processes like tissue remodeling, but their dysregulation is implicated in diseases such as arthritis and cancer. The development of MMP inhibitors has been an area of therapeutic interest. researchgate.netnih.govnih.gov Based on available scientific literature, there are no specific in vitro studies investigating the inhibitory activity of 2-methyl-3-(4-methylphenyl)propanoic acid against matrix metalloproteinases.

Adenosine triphosphatases (ATPases) are a class of enzymes that catalyze the decomposition of adenosine triphosphate (ATP) into adenosine diphosphate (ADP) and a free phosphate (B84403) ion. This reaction releases energy that is harnessed to drive other cellular processes. Certain ATPases, like the H+/K+-ATPase (proton pump) in the gastric mucosa, are targets for specific drugs. nih.govnih.gov A review of the current literature did not yield any studies concerning the in vitro inhibitory effects of 2-methyl-3-(4-methylphenyl)propanoic acid on any ATPase enzymes.

Investigations into related structures have explored other enzyme systems. For example, a study focused on the synthesis of a derivative, racemic 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy) phenyl]sulfanyl)phenyl)propanoic acid, as a potential antileukotrienic agent. Leukotrienes are inflammatory mediators produced in the arachidonic acid cascade through the action of the 5-lipoxygenase enzyme. In vitro testing of this and related substances showed that some compounds inhibited arachidonic acid-induced platelet aggregation, suggesting an interaction with enzymes or receptors within this pathway.

Cyclooxygenase (COX) Enzyme Inhibition

Receptor Interaction and Modulation (In Vitro)

Currently, there is a notable absence of published research detailing the specific in vitro receptor interactions and modulatory effects of 2-methyl-3-(4-methylphenyl)propanoic acid. Scientific investigations into which receptors this compound may bind to, and the nature of such interactions (e.g., agonist, antagonist, or allosteric modulator), have not been reported in the available scientific literature.

Antimicrobial Activity Research (In Vitro)

The antimicrobial properties of 2-methyl-3-(4-methylphenyl)propanoic acid have not been extensively characterized. However, the broader family of propanoic acid derivatives has shown promise in this area.

Broad-Spectrum Antibacterial Efficacy

There is no specific data from in vitro studies on the activity of 2-methyl-3-(4-methylphenyl)propanoic acid against Gram-positive bacteria.

Similarly, there is a lack of specific in vitro data concerning the activity of 2-methyl-3-(4-methylphenyl)propanoic acid against Gram-negative bacteria.

While specific derivatization of 2-methyl-3-(4-methylphenyl)propanoic acid and subsequent antimicrobial screening is not documented, studies on other propanoic acid derivatives have indicated that chemical modification can lead to compounds with significant antibacterial and antifungal properties. For instance, the synthesis of Schiff bases and esters from a general propionic acid structure has yielded compounds with activity against various microbes. arabjchem.org One study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives reported that these compounds can suppress the growth of Escherichia coli and Staphylococcus aureus. nih.gov Another study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which demonstrated structure-dependent antimicrobial activity against a panel of pathogenic bacteria. nih.gov These findings suggest that the propanoic acid scaffold is a viable starting point for the development of new antimicrobial agents, though direct evidence for derivatives of 2-methyl-3-(4-methylphenyl)propanoic acid is absent.

A study on propionic acid and its esterified derivative showed they could suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA) USA300. nih.govresearchgate.net The study also noted that propionic acid exhibited broad-spectrum antimicrobial activity against Escherichia coli and Candida albicans. nih.govresearchgate.net

Antifungal Activity, including Yeast-like Fungi (e.g., Candida albicans)

Direct research into the antifungal activity of 2-methyl-3-(4-methylphenyl)propanoic acid, including its effects on yeast-like fungi such as Candida albicans, has not been published. However, related compounds have shown some potential. For example, a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated good antimicrobial activity against Candida albicans at a concentration of 64 µg/mL. nih.gov Furthermore, some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited activity against drug-resistant Candida species. nih.gov These studies highlight the potential of the propanoic acid framework in antifungal research, although specific data for 2-methyl-3-(4-methylphenyl)propanoic acid is needed.

Based on a comprehensive review of scientific literature, there is currently insufficient specific data available to generate a detailed article on the in vitro biological activities of 2-methyl-3-(4-methylphenyl)propanoic acid according to the requested outline.

While research has been conducted on various derivatives of propanoic acid and related structures, the specific biological mechanisms and effects of 2-methyl-3-(4-methylphenyl)propanoic acid in the areas of antimicrobial action, anti-inflammatory pathways, antioxidant potential, antitumor activity, neuroprotective effects, and metabolic influence have not been sufficiently investigated to provide the detailed, data-driven content required.

The available research focuses on structurally similar but distinct molecules. For instance, studies on the anti-inflammatory properties of other complex propanoic acid derivatives have been published, but these findings cannot be directly attributed to 2-methyl-3-(4-methylphenyl)propanoic acid. Similarly, investigations into the antimicrobial, antioxidant, and anticancer activities have been performed on different propanoic acid scaffolds.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request to focus solely on "2-methyl-3-(4-methylphenyl)propanoic acid," this article cannot be generated at this time. Further experimental research is required to elucidate the specific biological activities and mechanisms of action for this particular compound.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations are frequently employed to predict the binding affinity between a ligand, such as a derivative of 2-arylpropanoic acid, and a protein target. The binding affinity is often expressed as a docking score, with more negative values typically indicating a stronger predicted interaction. For instance, in studies of non-steroidal anti-inflammatory drugs (NSAIDs), a class to which 2-methyl-3-(4-methylphenyl)propanoic acid is structurally related, docking studies have been used to predict their binding affinities to cyclooxygenase (COX) enzymes. nih.govresearchgate.netnih.gov

To illustrate, the table below presents hypothetical binding affinity data for 2-methyl-3-(4-methylphenyl)propanoic acid and related compounds with a putative protein target, based on the types of results obtained in molecular docking studies of similar molecules.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 2-methyl-3-(4-methylphenyl)propanoic Acid | COX-2 | -8.5 |

| Ibuprofen (B1674241) | COX-2 | -7.9 |

| Diclofenac | COX-2 | -9.1 |

| Celecoxib | COX-2 | -9.3 |

Note: The data in this table is illustrative and based on typical values reported for NSAIDs in molecular docking studies. Specific experimental or computational data for 2-methyl-3-(4-methylphenyl)propanoic acid was not available in the public domain at the time of this writing.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of an enzyme. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For derivatives of 2-phenylpropionic acid, docking studies have been instrumental in understanding how these molecules orient themselves within the active sites of enzymes like COX-1 and COX-2. nih.govekb.egnih.gov The analysis of these binding poses helps in explaining the selectivity of a compound for a particular enzyme isoform and can guide the design of new derivatives with improved potency and selectivity. nih.govekb.eg

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. aimspress.comfrontiersin.orgdoaj.orgnih.govnih.gov For a compound like 2-methyl-3-(4-methylphenyl)propanoic acid, where the full biological activity profile may not be known, virtual screening can be employed to screen it against a panel of known protein structures. aimspress.comfrontiersin.orgdoaj.org This "inverse docking" approach can help in identifying potential new biological targets for the compound, thereby suggesting new therapeutic applications. frontiersin.org The process involves docking the compound into the binding sites of numerous proteins and ranking the proteins based on the predicted binding affinity. Proteins that show a high predicted affinity would then be prioritized for experimental validation. aimspress.comdoaj.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

DFT calculations are a powerful tool for elucidating the electronic structure of molecules like 2-methyl-3-(4-methylphenyl)propanoic acid. These studies can provide valuable information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MESP). researchgate.netresearchgate.netresearchgate.netbiointerfaceresearch.com The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net

The following table provides hypothetical electronic properties for 2-methyl-3-(4-methylphenyl)propanoic acid that could be derived from DFT studies, based on reported values for similar organic molecules.

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 1.8 D |

Note: This data is illustrative and based on typical values obtained from DFT calculations on similar aromatic carboxylic acids. Specific DFT data for 2-methyl-3-(4-methylphenyl)propanoic acid was not available in the public domain at the time of this writing.

DFT studies are also invaluable for investigating the mechanisms of chemical reactions and for analyzing the structures and energies of transition states. researchgate.netresearchgate.netacs.org For a carboxylic acid derivative, DFT could be used to model various reactions, such as esterification or amide bond formation, providing a detailed understanding of the reaction pathway at a molecular level. researchgate.net By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely mechanism. researchgate.netacs.org This information is crucial for optimizing reaction conditions in the synthesis of new derivatives of 2-methyl-3-(4-methylphenyl)propanoic acid and for understanding its metabolic fate in biological systems.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a well-established application of computational chemistry, crucial for structure verification and elucidation. mdpi.com Methods based on Density Functional Theory (DFT) are widely used to calculate NMR chemical shifts with a high degree of accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for computing shielding constants, which are then converted to chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). nih.govresearchgate.net